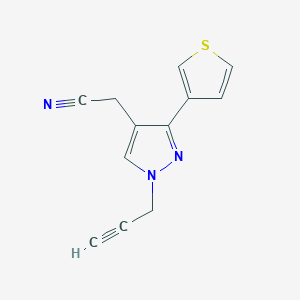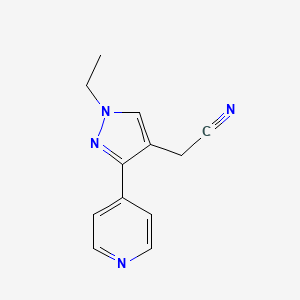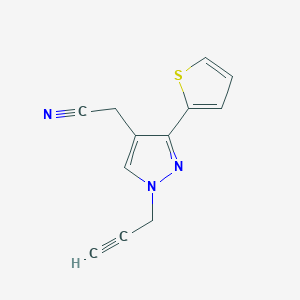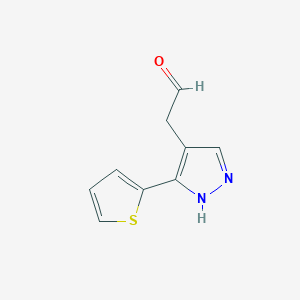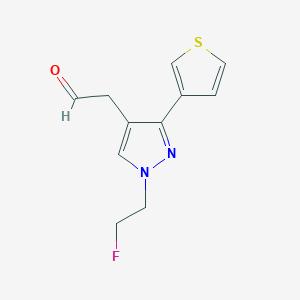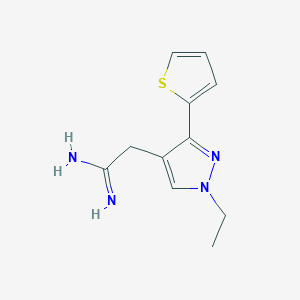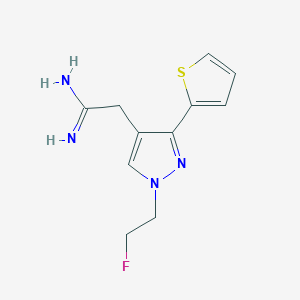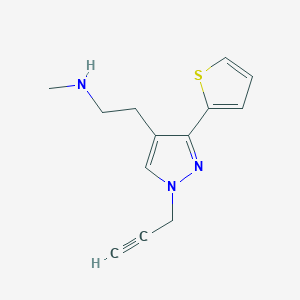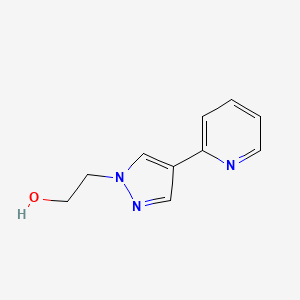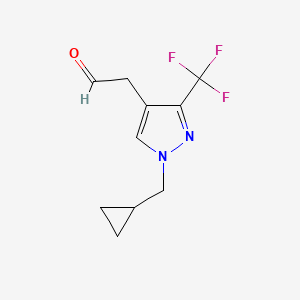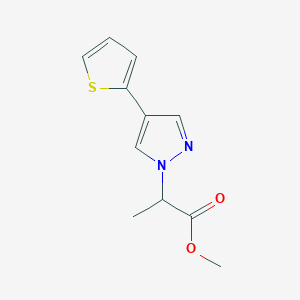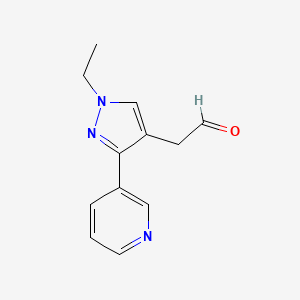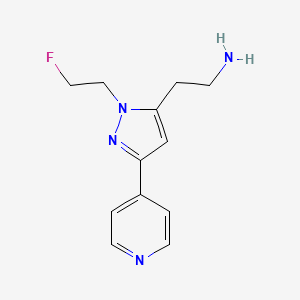
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine
Descripción general
Descripción
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine (FEPA) is a recently developed small molecule that has been used in a variety of scientific research applications. It is a fluorinated pyrazole derivative that has been found to possess a wide range of biochemical and physiological effects. FEPA has been used in studies involving cell signaling, gene expression, and drug development. It has been found to be a useful tool in the fields of biochemistry, molecular biology, and pharmacology.
Aplicaciones Científicas De Investigación
Catalytic Applications
- Oligomerization and Polymerization of Ethylene : Derivatives of pyrazolylamine ligands, closely related to the compound , have been utilized in nickel-catalyzed oligomerization or polymerization of ethylene. The reactions' products were found to vary depending on the co-catalyst and solvent used. For instance, in the presence of EtAlCl2 as co-catalyst and toluene as solvent, butene and hexene were formed (Obuah et al., 2014).
Synthesis and Chemical Transformations
- Kilogram-Scale Synthesis of an Antibacterial Candidate : A novel oxazolidinone antibacterial candidate's large-scale preparation involved the key intermediate closely related to the given compound. The process emphasized cost-effectiveness and environmental friendliness (Yang et al., 2014).
- Synthesis of Pyrazolyl Pyrazoline and Aminopyrimidine Derivatives : Novel pyrazolyl pyrazoline and aminopyrimidine derivatives, akin to the mentioned compound, have been synthesized and evaluated for cytotoxicity against various human cancer cell lines. Some compounds showed significant cytotoxicity, suggesting their potential as anticancer agents (Alam et al., 2018).
Photophysical Studies
- Fluorescent Sensor for Inorganic Cations : A novel fluorescent dye based on a pyrazoloquinoline skeleton, which includes a structure similar to the compound , was synthesized. This compound acted as a sensor for detecting small inorganic cations in highly polar solvents (Mac et al., 2010).
Medicinal Applications
- Antiviral Activity Studies : Pyrazole-containing compounds have shown significant antiviral activities, including anti-HIV properties. These studies provide a comprehensive overview of pyrazole derivatives' potential therapeutic activity against HIV (Kumar et al., 2022).
Complexation and Coordination Chemistry
- Complexation to Metal Salts : An improved synthesis of a compound closely related to the subject compound showed potential for complexation with metal salts. These reactions are significant for understanding coordination chemistry and developing novel ligands (Pask et al., 2006).
Propiedades
IUPAC Name |
2-[2-(2-fluoroethyl)-5-pyridin-4-ylpyrazol-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4/c13-4-8-17-11(1-5-14)9-12(16-17)10-2-6-15-7-3-10/h2-3,6-7,9H,1,4-5,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWSQCZAPRYPPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)CCN)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



